molecular formula C9H17ClN2O2 B2704229 4-L-Prolylmorpholine hydrochloride CAS No. 1001207-72-2; 1096446-01-3; 73094-26-5

4-L-Prolylmorpholine hydrochloride

Cat. No.: B2704229
CAS No.: 1001207-72-2; 1096446-01-3; 73094-26-5
M. Wt: 220.7
InChI Key: WHYDWZRQXLECCH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-L-Prolylmorpholine hydrochloride is a chiral compound featuring a morpholine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-L-Prolylmorpholine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the morpholine moiety.

    Chiral Resolution: The enantiomeric purity of the compound is achieved through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyrrolidine rings can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with fewer oxygen-containing functional groups.

    Substituted Derivatives: Products with various substituents on the morpholine or pyrrolidine rings.

Scientific Research Applications

4-L-Prolylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-L-Prolylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid.

Uniqueness: 4-L-Prolylmorpholine hydrochloride is unique due to its combination of the morpholine and pyrrolidine rings, providing a distinct three-dimensional structure that enhances its binding affinity and selectivity for specific molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development.

Properties

CAS No.

1001207-72-2; 1096446-01-3; 73094-26-5

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

IUPAC Name

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m0./s1

InChI Key

WHYDWZRQXLECCH-QRPNPIFTSA-N

SMILES

C1CC(NC1)C(=O)N2CCOCC2.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.